molecular formula C13H23F3N2O6 B15303882 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid

Cat. No.: B15303882
M. Wt: 360.33 g/mol
InChI Key: PXQLWIVGSHRPKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound finds applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis. The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate: Similar in structure but with a benzoate group.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.

Uniqueness

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other complex organic syntheses.

Properties

Molecular Formula

C13H23F3N2O6

Molecular Weight

360.33 g/mol

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H22N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;3-2(4,5)1(6)7/h8H,5-7,12H2,1-4H3,(H,13,15);(H,6,7)

InChI Key

PXQLWIVGSHRPKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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